

Compound of Interest

Compound Name: Papyracon D
Cat. No.: B1263297

Total Synthesis of (+)-Papulacandin D: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the total synthesis of the antifungal agent (+)-Papulacandin D. The synthesis follow who achieved the total synthesis in 31 steps with an overall yield of 9.2%.[1][2][3][4]

Overall Synthetic Strategy

The synthesis of (+)-Papulacandin D is approached by disconnecting the molecule at the ester linkage, separating the spirocyclic C-arylglycopyranos

Caption: Retrosynthetic analysis of (+)-Papulacandin D.

Part 1: Synthesis of the Spirocyclic C-Arylglycopyranoside

The synthesis of the spirocyclic core is a key challenge, involving the construction of the C-arylglycoside bond and the spiroketal. A palladium-catalyz

Key Experimental Protocols

1. Preparation of the Glucal Silanol:

The synthesis begins with the commercially available triacetoxyglucal. The preparation of the required glucal silanol involves several protection and fu

Step	Reaction
1a	Saponification and Silylene Acetal Protection
1b	C(3) Hydroxyl Protection
1c	Silane Formation
1d	Oxidation to Silanol

2. Preparation of the Aromatic Iodide:



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The aromatic coupling partner is prepared from 3,5-dihydroxybenzoic acid. This involves protection of the hydroxyl groups and the carboxylic acid, fol

Step	Reaction
2a	Esterification
2b	Hydroxyl Protection
2c	Iodination

3. Palladium-Catalyzed Cross-Coupling:

This is a crucial C-C bond-forming reaction to create the C-arylglycoside linkage.

Step	Reaction	Key Reagents
3	Cross-Coupling	Glucal Silanol, Aromatic Iodide

4. Spiroketalization and Final Functionalization:

The final steps involve the formation of the spiroketal and manipulation of protecting groups to prepare for coupling with the side chain.

Step	Reaction
4a	Epoxidation and Spiroketalization
4b	Protecting Group Manipulations

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Caption: Workflow for the synthesis of the spirocyclic core.

Part 2: Synthesis of the Polyunsaturated Fatty Acid Side Chain

The synthesis of the side chain begins with geraniol and focuses on establishing the two stereocenters at C(7") and C(14").[1] A key step is an enanti-



Key Experimental Protocols

1. Elaboration from Geraniol:

Geraniol is elaborated through a series of reactions including asymmetric hydrogenation to set the C(14") stereocenter, ozonolysis, and a Wittig react

Step	Reaction
5a	Asymmetric Hydrogenation
5b	Ozonolysis
5c	Wittig Reaction
5d	Hydrolysis to Aldehyde

2. Enantioselective Allylation:

This step establishes the stereochemistry at C(7").

Step	Reaction	Key Reagents
6	Allylation	Allyltrichlorosilane

3. Final Elaboration to the Carboxylic Acid:

The synthesis of the side chain is completed by extending the chain and oxidizing to the carboxylic acid.

Step	Reaction
7a	Cross-Metathesis
7b	Oxidation to Carboxylic Acid

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}
Caption: Workflow for the synthesis of the fatty acid side chain.
```



Part 3: Final Assembly and Deprotection

The final phase of the synthesis involves the coupling of the two major fragments followed by global deprotec

Key Experimental Protocols

1. Yamaguchi Esterification:

The spirocyclic core and the fatty acid side chain are coupled using the Yamaguchi esterification protocol, wl

Step	Reaction
8	Esterification

2. Global Deprotection:

The final step is the removal of all protecting groups to afford the natural product. This requires carefully

Step	Reaction
9	Deprotection

Summary of Key Transformations and Yields

Stage	Key Trar
Spirocyclic C-Arylglycopyranoside Synthesis	Pd-catal
Fatty Acid Side Chain Synthesis	Enantios
Final Assembly and Deprotection	Yamaguch
Total Synthesis	-

This detailed protocol provides a comprehensive guide for the total synthesis of (+)-Papulacandin D. The succi

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